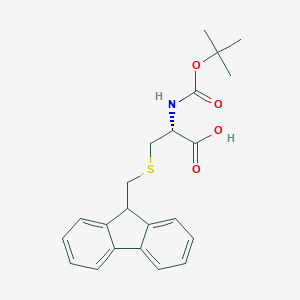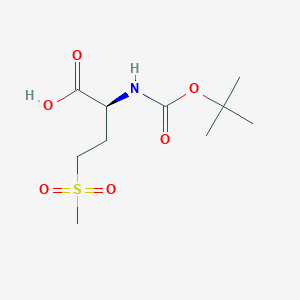
Boc-Cys(Fm)-OH
Overview
Description
Boc-Cys(Fm)-OH, also known as Boc-S-Fluorenylmethyl-L-cysteine, is a compound with the molecular formula C22H25NO4S . It has a molecular weight of 399.5 g/mol . The compound is used in proteomics research .
Synthesis Analysis
The Fm (9-fluorenylmethyl) group is a base-labile Cys protecting group first described in 1982 and introduced to Solid Phase Peptide Synthesis (SPPS) in 1986 . Fm can be removed by NH3 in MeOH or 50% piperidine in DMF (2 h, RT) . Fm displays favorable properties for Boc SPPS; it is stable to TFA, TFMSA/TFA, boiling HCl (at 110 °C) as well as HF-anisole .Molecular Structure Analysis
The IUPAC name for Boc-Cys(Fm)-OH is (2R)-3-(9H-fluoren-9-ylmethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . The InChI string and the Canonical SMILES string provide a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis
Boc-Cys(Fm)-OH has a molecular weight of 399.5 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 8 . The Exact Mass and Monoisotopic Mass are both 399.15042945 g/mol .Scientific Research Applications
Peptide Synthesis
Boc-Cys(Fm)-OH is used in peptide synthesis, particularly in Boc and Fmoc strategies, where it serves as a protecting group for cysteine residues. This allows for the selective formation of disulfide bonds, which are crucial for the correct folding and stability of many peptides and proteins .
Protein Semisynthesis
The compound is also employed in protein semisynthesis, which involves the chemical synthesis of peptide fragments that are subsequently incorporated into larger proteins. This technique is often used to introduce non-natural amino acids or to study protein structure and function .
Peptide/Protein Labelling
In vitro and in vivo labelling of peptides and proteins with various tags or probes often utilizes cysteine protecting groups like Boc-Cys(Fm)-OH. This enables researchers to track or manipulate proteins in complex biological systems .
Disulfide-rich Peptides
The synthesis of complex disulfide-rich peptides, which are found in many bioactive natural products and therapeutic agents, relies on the use of protecting groups such as Boc-Cys(Fm)-OH to control the formation of multiple disulfide bonds .
Protein Chemistry
In protein chemistry, Boc-Cys(Fm)-OH is used for its favorable properties such as stability to strong acids and bases, making it suitable for various chemical manipulations required during protein synthesis and modification .
Reversible Cysteine Modification
Boc-Cys(Fm)-OH can be part of reversible cysteine modification strategies, where it is used to temporarily protect cysteine residues during chemical reactions or modifications before being selectively removed .
Future Directions
Mechanism of Action
Target of Action
Boc-Cys(Fm)-OH is a cysteine protecting group used in peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . Cysteine residues play a crucial role in protein structure and function due to their ability to form disulfide bonds, contributing to the stability and functionality of proteins .
Mode of Action
Boc-Cys(Fm)-OH operates by protecting the thiol group of cysteine residues during peptide synthesis . The protection prevents unwanted reactions from occurring at the cysteine residues, allowing for controlled peptide synthesis . Once the peptide synthesis is complete, the protecting group can be removed under specific conditions, restoring the cysteine residue’s reactivity .
Biochemical Pathways
The use of Boc-Cys(Fm)-OH facilitates the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . It enables the selective modification of cysteine residues, which is crucial for the construction of bioconjugate therapeutics such as antibody-drug conjugates (ADCs) .
Pharmacokinetics
The pharmacokinetics of Boc-Cys(Fm)-OH are primarily relevant in the context of its use in peptide synthesis. Its stability under various conditions used in peptide synthesis, such as TFA, TFMSA/TFA, boiling HCl, and HF-anisole, is crucial for its effective use .
Result of Action
The use of Boc-Cys(Fm)-OH results in the successful synthesis of complex peptides and proteins with controlled disulfide bond formation . This has wide-ranging applications in biological research and therapeutic development, including the creation of ADCs .
Action Environment
The action of Boc-Cys(Fm)-OH is influenced by the conditions under which peptide synthesis occurs. For instance, the Fm group can be removed by NH3 in MeOH or 50% piperidine in DMF . The choice of conditions can affect the efficiency of protection and deprotection, impacting the overall success of the peptide synthesis .
properties
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-22(2,3)27-21(26)23-19(20(24)25)13-28-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZZGGDXFGAYMR-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427012 | |
| Record name | Boc-Cys(Fm)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Cys(Fm)-OH | |
CAS RN |
84888-35-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(9H-fluoren-9-ylmethyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84888-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-Cys(Fm)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate](/img/structure/B558260.png)





![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)






